molecular formula C21H14F4N4O2 B2747931 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 955543-21-2

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2747931
CAS No.: 955543-21-2
M. Wt: 430.363
InChI Key: KSWMIGYFKGZYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide scaffold linked to a 2-fluoro-5-substituted phenyl group, with a 6-methoxyimidazo[1,2-b]pyridazine core and a 3-(trifluoromethyl) substituent. The imidazo[1,2-b]pyridazine moiety is a nitrogen-rich heterocycle known for its role in kinase inhibition and nucleic acid interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-fluoro substituent on the phenyl ring may block oxidative metabolism at the ortho position, improving bioavailability .

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F4N4O2/c1-31-19-8-7-18-26-17(11-29(18)28-19)12-5-6-15(22)16(10-12)27-20(30)13-3-2-4-14(9-13)21(23,24)25/h2-11H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWMIGYFKGZYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Fluoro-substituted phenyl ring
  • Methoxyimidazo[1,2-b]pyridazin moiety
  • Trifluoromethyl group

This structure is expected to influence its pharmacological properties, including lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₈H₁₄F₄N₄O
Molecular Weight404.4 g/mol
Melting PointNot available
SolubilityVariable based on solvent

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[1,2-b]pyridazin moiety through cyclization reactions.
  • Introduction of Fluoro and Methoxy groups using selective halogenation and methylation.
  • Coupling with Phenyl and Benzamide groups via Suzuki or Buchwald-Hartwig coupling methods.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of these targets, leading to various therapeutic effects.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The imidazo[1,2-b]pyridazin moiety has been linked to antibiotic activity against various pathogens. For instance, derivatives have shown significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Cytotoxicity Studies

Cytotoxicity evaluations on human cell lines (e.g., HEK-293) indicate that many derivatives of this compound are non-toxic at therapeutic concentrations. This suggests a favorable safety profile for potential drug development.

Case Study 1: Anti-Tubercular Activity

A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating potent activity against the pathogen .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications in the imidazo[1,2-b]pyridazin moiety significantly affected biological potency and pharmacokinetic properties. Compounds showing optimal balance between efficacy and safety were identified for further development .

Scientific Research Applications

Synthesis Pathways

The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Imidazo[1,2-b]pyridazine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluoro and Trifluoromethyl Groups : Utilizing electrophilic fluorination methods to incorporate these functionalities.
  • Amide Bond Formation : Involving coupling reactions between the amine and carboxylic acid derivatives.

Antimicrobial Properties

Research indicates that compounds with similar imidazo[1,2-b]pyridazine structures exhibit antimicrobial activity. The potential for this compound to act as an antimicrobial agent warrants further investigation. Studies could focus on its effectiveness against various bacterial strains and fungi.

Anti-inflammatory Effects

The compound's structural features suggest possible anti-inflammatory properties. Investigations into its mechanism of action could reveal pathways through which it modulates inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of structurally related compounds containing the imidazo[1,2-b]pyridazine group. Results indicated that these compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be similarly effective.

Case Study 2: Drug Design

In drug design studies, the compound has been evaluated for its binding affinity to specific biological targets involved in cancer proliferation pathways. Preliminary results suggest that modifications to the benzamide structure can enhance binding interactions, making it a valuable lead compound for further development.

Potential Therapeutic Uses

Given its unique chemical structure and preliminary findings regarding its biological activities, this compound may have potential therapeutic applications in:

  • Cancer Treatment : Targeting specific pathways involved in tumor growth.
  • Infection Control : As a novel antimicrobial agent.
  • Inflammatory Disorders : Modulating immune responses to alleviate symptoms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Key Substituents Purity/Yield Potential Applications Reference
Target Compound Imidazo[1,2-b]pyridazine 6-methoxy, 2-fluoro-phenyl, 3-(trifluoromethyl)benzamide Not reported Kinase inhibition (hypothesized) -
5k () Imidazo[1,2-b]pyridazine Ethynyl, ethyl, 4-methylpiperazine, 3-(trifluoromethyl)benzamide 99.8% purity, 76% yield Not specified
1383619-76-8 () Imidazo[1,2-b]pyridazine 2-fluoro-5-methoxyphenyl, pivalamide Not reported Unknown
Fluazuron () Benzamide Chloro, trifluoromethyl, urea linkage Not reported Pesticide (chitin synthesis inhibitor)
923113-15-9 () Imidazo[1,2-A]pyrimidine 3-fluoro, 7-methyl, benzamide Not reported Unknown
Key Observations:
  • Substituent Effects: The 6-methoxy group in the target compound likely enhances solubility compared to the ethynyl linker in 5k, which may increase rigidity and reduce metabolic flexibility . Pivalamide in 1383619-76-8 () is more lipophilic than benzamide, which could affect membrane permeability and half-life .

Physicochemical and Pharmacokinetic Properties

  • Trifluoromethyl Group : Present in the target compound and 5k, this group enhances metabolic stability and electron-withdrawing effects, favoring target binding in hydrophobic pockets .
  • Fluorine Placement : The 2-fluoro substituent in the target compound may reduce CYP450-mediated metabolism compared to 3-fluoro in 923113-15-9 () .
  • Methoxy vs. Ethynyl : The 6-methoxy group in the target compound improves aqueous solubility relative to the ethynyl spacer in 5k, which may reduce aggregation in biological systems .

Computational and Structural Insights

  • Mercury Software () enables comparative analysis of crystal packing and intermolecular interactions. pivalamide derivatives) .

Q & A

Q. How do reaction conditions influence regioselectivity during heterocyclic ring formation?

  • Key factors :
  • Temperature control : Higher temps (80–100°C) favor imidazo[1,2-b]pyridazine cyclization over side products ().
  • Catalysts : Pd/C or CuI improve coupling efficiency in Suzuki-Miyaura reactions for aryl-aryl bonds ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.